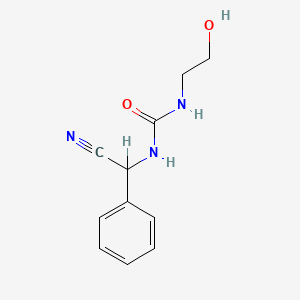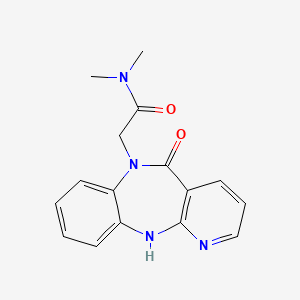
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a cyanobenzyl group attached to a urea moiety, with an additional hydroxyethyl group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
The synthesis of 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea typically involves the reaction of alpha-cyanobenzyl chloride with 2-hydroxyethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanobenzyl group can be reduced to form amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
科学的研究の応用
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-cancer agent or in the treatment of neurological disorders.
Industry: Its stability and reactivity make it suitable for use in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The cyanobenzyl group can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid side chains, stabilizing the compound-protein complex.
類似化合物との比較
When compared to similar compounds, 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(alpha-Cyanobenzyl)-3-methylurea: Lacks the hydroxyethyl group, which may reduce its reactivity in certain reactions.
1-(alpha-Cyanobenzyl)-3-(2-aminoethyl)urea: Contains an aminoethyl group instead of a hydroxyethyl group, which can alter its interaction with biological molecules.
The presence of the hydroxyethyl group in this compound provides additional sites for chemical modification and interaction, enhancing its versatility in research and industrial applications.
特性
CAS番号 |
102433-05-6 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
1-[cyano(phenyl)methyl]-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H13N3O2/c12-8-10(9-4-2-1-3-5-9)14-11(16)13-6-7-15/h1-5,10,15H,6-7H2,(H2,13,14,16) |
InChIキー |
IDGXKMQRIHTSDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)






